5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione
Overview
Description
5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione: is a fluorinated diketone with the molecular formula C7H5F7O2 and a molecular weight of 254.1 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability . It is commonly used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione typically involves the fluorination of heptane-2,4-dione. One common method includes the reaction of heptane-2,4-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is used as a building block in the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It may also be explored for potential pharmaceutical applications due to its stability and reactivity .
Industry: Industrially, this compound is used in the production of specialty chemicals, coatings, and polymers. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. This can lead to the modulation of biochemical pathways and the formation of stable complexes with proteins or other biomolecules .
Comparison with Similar Compounds
- 1,1,1,2,2,3,3-Heptafluoroheptane-4,6-dione
- 1,1,1,5,5,6,6,7,7,7-Nonafluoro-2,4-octanedione
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Comparison: Compared to these similar compounds, 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is unique due to its specific arrangement of fluorine atoms and the presence of two carbonyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F7O2/c1-3(15)2-4(16)5(8,9)6(10,11)7(12,13)14/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBCZMRCKGKVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379267 | |
Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-30-9 | |
Record name | 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 356-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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